molecular formula C19H15N3O B150072 Dehydroevodiamine CAS No. 67909-49-3

Dehydroevodiamine

Cat. No. B150072
CAS RN: 67909-49-3
M. Wt: 303.4 g/mol
InChI Key: VXHNSVKJHXSKKM-UHFFFAOYSA-N
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Description

Dehydroevodiamine is a quinazoline alkaloid isolated from the fruit of Evodia rutaecarpa, a plant used in traditional Chinese medicine. It has been the subject of various pharmacological studies due to its diverse bioactive properties, including anti-inflammatory, cardiovascular, antiarrhythmic, and neuroprotective effects .

Synthesis Analysis

While the provided papers do not detail the chemical synthesis of dehydroevodiamine, they do discuss its isolation from natural sources, particularly from Evodiae Fructus. The compound's bioavailability has been studied, indicating that it undergoes extensive metabolism in the body, with hydroxylation and conjugation being key pathways for its urinary elimination .

Molecular Structure Analysis

Dehydroevodiamine's molecular structure is characterized by a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. This structure is crucial for its interaction with various biological targets and is responsible for its pharmacological activities .

Chemical Reactions Analysis

The papers provided do not explicitly discuss the chemical reactions of dehydroevodiamine. However, its interactions with biological systems suggest that it may undergo reactions typical of alkaloids, such as protonation or complexation with cellular targets, influencing its pharmacokinetics and pharmacodynamics .

Physical and Chemical Properties Analysis

The physical and chemical properties of dehydroevodiamine, such as solubility, stability, and reactivity, are not directly discussed in the provided papers. However, its pharmacokinetic profile, including oral bioavailability and protein binding in rat plasma, has been studied, indicating that it has a moderate oral bioavailability and a significant degree of protein binding .

Relevant Case Studies

Several studies have demonstrated the therapeutic potential of dehydroevodiamine in various models of disease. For instance, it has been shown to inhibit inflammatory responses in macrophages by suppressing NF-kappaB activation . In cardiovascular research, dehydroevodiamine has been found to have hypotensive and negative chronotropic effects, which may be beneficial in the treatment of hypertension and arrhythmias . Additionally, it has been reported to increase cerebral blood flow without significantly affecting other cardiorespiratory functions, suggesting a potential role in cerebrovascular disorders . In the context of gastrointestinal health, dehydroevodiamine has been shown to ameliorate chronic atrophic gastritis and protect against gastric injury induced by indomethacin, possibly through the inhibition of ERK and p38 signaling pathways .

Scientific Research Applications

Dehydroevodiamine (DHE) is a quinazoline alkaloid isolated from Evodiae Fructus (EF, Wuzhuyu in Chinese, Rutaceae family), a well-known traditional Chinese medicine (TCM) which is clinically applied to treat headache, abdominal pain, menstrual pain, abdominal distension, vomiting, acid regurgitation, etc .

  • Pharmacokinetics and Pharmacological Properties

    • Application : DHE has been shown to have a relatively good oral absorption effect in rat plasma and high absorption in the gastrointestinal tract .
    • Methods : Pharmacokinetic studies were conducted to evaluate the absorption of DHE .
    • Results : Distribution re-absorption and enterohepatic circulation may lead to multiple blood concentration peaks of DHE in rat plasma .
  • Central Nervous System Effects

    • Application : DHE possesses a wide spectrum of pharmacological properties in the central nervous system .
    • Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
    • Results : Given the favorable pharmacological activity, DHE is expected to be a potential drug candidate for the treatment of Alzheimer’s disease, chronic stress, amnesia .
  • Cardiovascular System Effects

    • Application : DHE has shown potential effects on the cardiovascular system .
    • Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
    • Results : The specific outcomes of these studies are not detailed in the available resources .
  • Digestive System Effects

    • Application : DHE has shown potential effects on the digestive system .
    • Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
    • Results : DHE is expected to be a potential drug candidate for the treatment of chronic atrophic gastritis, gastric ulcers .
  • Anti-inflammatory Effects

    • Application : DHE has anti-inflammatory effects via downregulating pro-inflammatory cytokines and inflammatory mediators .
    • Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
    • Results : DHE is expected to be a potential drug candidate for the treatment of rheumatoid arthritis .
  • Toxicological Risks

    • Application : Understanding the toxicological risks of DHE is crucial for its safe use .
    • Methods : Toxicity studies were conducted to evaluate the potential risks .
    • Results : DHE has proarrhythmic effects and can impair bile acid homeostasis without causing hepatotoxicity .
  • Neuroprotective Effect

    • Application : DHE is the main component of EF for neuroprotective effect, and it has a neuroprotective effect on the PC12 cell line damaged by MPP + or H2O2 .
    • Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
    • Results : The specific outcomes of these studies are not detailed in the available resources .
  • Tissue Distribution

    • Application : Understanding the tissue distribution of DHE is crucial for its effective use .
    • Methods : A transmembrane transport experiment was conducted to evaluate the permeability of DHE on Caco-2 cells . The tissue distribution and pharmacokinetics (PK) of DHE in mice were studied .
    • Results : DHE can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure. DHE is therefore more likely to pass cross the blood-brain barrier and enter the brain in a tissue-specific manner .
  • Anticancer Effects

    • Application : DHE has shown potential effects against various types of cancer cells .
    • Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
    • Results : The specific outcomes of these studies are not detailed in the available resources .
  • Antimicrobial Effects

    • Application : DHE has shown potential antimicrobial effects .
    • Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
    • Results : The specific outcomes of these studies are not detailed in the available resources .
  • Anti-Obesity Effects

    • Application : DHE has shown potential anti-obesity effects .
    • Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
    • Results : The specific outcomes of these studies are not detailed in the available resources .
  • Effects on Metabolic Syndrome

    • Application : DHE has shown potential effects on metabolic syndrome .
    • Methods : Various in vitro and in vivo studies have been conducted to evaluate these effects .
    • Results : The specific outcomes of these studies are not detailed in the available resources .

Safety And Hazards

Dehydroevodiamine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Dehydroevodiamine has a dihedral angle of 3.71° compared to 82.34° for evodiamine . Dehydroevodiamine can more easily pass through the phospholipid bilayer than evodiamine because it has a more planar stereo-structure . Dehydroevodiamine is therefore more likely to pass cross the blood-brain barrier and enter the brain in a tissue-specific manner . This could provide a direction for further multi-target drug design .

properties

IUPAC Name

21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHNSVKJHXSKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroevodiamine

CAS RN

67909-49-3
Record name Dehydroevodiamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NT3HW64V9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,270
Citations
CH Park, SH Kim, W Choi, YJ Lee, JS Kim… - Planta …, 1996 - thieme-connect.com
To find a new compound with antiamnesic activity, we screened 29 natural products for their abilities to inhibit acetylcholinesterase and reverse scopolamine-induced amnesia. Among …
Number of citations: 215 www.thieme-connect.com
M Decker - European journal of medicinal chemistry, 2005 - Elsevier
Derived from the structures of the alkaloids rutaecarpine and dehydroevodiamine (DHED), and the long-known acetylcholinesterase (AChE) inhibitor tacrine, respectively, novel …
Number of citations: 182 www.sciencedirect.com
WF Chiou, JF Liao, AYC Shum… - Journal of cardiovascular …, 1996 - journals.lww.com
We examined the mechanisms underlying the vasorelaxant effect of dehydroevodiamine (DeHE), one of the bioactive components of the Chinese herbal drug Evodia rutaecarpa that …
Number of citations: 42 journals.lww.com
MCM Yang, SL Wu, JS Kuo, CF Chen - European journal of pharmacology, 1990 - Elsevier
… was not altered by dehydroevodiamine. The blood flows of … by dehydroevodiamine in a dose-dependent manner. These findings suggested an important effect of dehydroevodiamine in …
Number of citations: 49 www.sciencedirect.com
LC Lin, SH Li, YT Wu, KL Kuo… - Journal of agricultural and …, 2012 - ACS Publications
This study investigates the oral bioavailability and characterizes urine metabolites of dehydroevodiamine (DeHE), one of the bioactive alkaloids isolated from the fruit of Evodia …
Number of citations: 31 pubs.acs.org
I Baburin, R Varkevisser, A Schramm, P Saxena… - Pharmacological …, 2018 - Elsevier
Evodiae fructus is a widely used herbal drug in traditional Chinese medicine. Evodia extract was found to inhibit hERG channels. The aim of the current study was to identify hERG …
Number of citations: 33 www.sciencedirect.com
HD Jeon, YH Han, JG Mun, DH Yoon, YG Lee, JY Kee… - Phytomedicine, 2022 - Elsevier
… The purpose of our study is to investigate the effect of dehydroevodiamine (DHE) on the … Dehydroevodiamine (DHE) is present in several plants, such as Evodia rutaecarpa Bentham, …
Number of citations: 6 www.sciencedirect.com
A Schramm, M Hamburger - Fitoterapia, 2014 - Elsevier
Dehydroevodiamine (DHE) is a major bioactive constituent in the traditional Chinese herbal drug Evodiae fructus (Wu zhu yu). The compound has been shown to possess pronounced …
Number of citations: 23 www.sciencedirect.com
S Wehle, A Espargaró, R Sabaté, M Decker - Tetrahedron, 2016 - Elsevier
Limited synthetic approaches to obtain the biologically active alkaloid dehydroevodiamine (DHED) are known to date. Undesired demethylation in the most widely applied route was …
Number of citations: 10 www.sciencedirect.com
SH Loh, YT Tsai, CY Lee, CY Chang, CS Tsai… - Journal of …, 2014 - Elsevier
Ethnopharmacological relevance Dehydroevodiamine alkaloid (DeHE), a bioactive component of the Chinese herbal medicine Wu-Chu-Yu (Evodiae frutus), exerted antiarrhythmic …
Number of citations: 20 www.sciencedirect.com

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